molecular formula C15H12O3 B600350 3,4-Dihydroxychalcone

3,4-Dihydroxychalcone

Cat. No.: B600350
M. Wt: 240.25 g/mol
InChI Key: HHKVOYUYPYZFHJ-SOFGYWHQSA-N
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Description

Antioxidant Agent-1 is a compound known for its ability to neutralize free radicals and prevent oxidative damage in various biological and industrial systems. Antioxidants are crucial in maintaining cellular health by mitigating the effects of oxidative stress, which can lead to chronic diseases and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-1 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of Antioxidant Agent-1 may involve large-scale chemical synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The process may also include steps like solvent extraction and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Antioxidant Agent-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the original phenolic structure .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
3,4-Dihydroxychalcone and its derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that these compounds exhibit potent inhibitory activity against enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. For instance, a novel series of 3,4-dihydroxychalcones demonstrated significant inhibition of 5-lipoxygenase and cyclooxygenase, making them promising candidates for the development of anti-inflammatory drugs .

Case Study: Synthesis of Anti-inflammatory Agents
A study synthesized several derivatives of this compound to evaluate their anti-inflammatory potential. Among these, the 2',5'-dimethoxy-3,4-dihydroxychalcone was found to inhibit cyclooxygenase effectively, comparable to known anti-inflammatory drugs like flufenamic acid . This highlights the compound's potential as a lead structure for new therapeutic agents.

Antioxidant Activity

Mechanisms of Action
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have shown that these compounds can reduce oxidative damage in various biological systems, making them suitable for applications in preventing oxidative stress-related diseases .

Research Findings
In vitro assays demonstrated that certain derivatives exhibited strong DPPH radical scavenging activity and effectively suppressed nitric oxide generation induced by lipopolysaccharides. These findings suggest that this compound could be utilized in formulations aimed at combating oxidative stress .

Antimicrobial and Antiviral Applications

Antimicrobial Activity
Chalcones, including this compound, have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Antiviral Potential
Recent studies have explored the antiviral properties of chalcones against viruses such as SARS-CoV-2. Computational studies identified several chalcone derivatives with high binding affinities for viral proteases, suggesting their potential as therapeutic agents against viral infections .

Summary Table of Applications

Application Area Description Key Findings
Anti-inflammatory Inhibits cyclooxygenase and lipoxygenase enzymesPotent inhibitors found; comparable to existing drugs
Antioxidant Scavenges free radicals; reduces oxidative stressEffective in DPPH assays; suppresses nitric oxide
Antimicrobial Inhibits growth of various pathogensPromising candidates for new antibiotics
Antiviral Potential inhibitors of viral proteasesHigh binding affinities against SARS-CoV-2 proteases

Mechanism of Action

Antioxidant Agent-1 exerts its effects primarily through the neutralization of free radicals. It donates electrons to reactive oxygen species, converting them into less reactive molecules. This process involves several molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: Antioxidant Agent-1 is unique due to its specific chemical structure, which allows it to participate in a broader range of reactions compared to other antioxidants. Its stability and reactivity make it particularly effective in various applications, from biological systems to industrial processes .

Biological Activity

3,4-Dihydroxychalcone (DHC) is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of DHC, focusing on its antioxidant, anti-inflammatory, and analgesic properties, supported by case studies and research findings.

Chemical Structure and Properties

DHC is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the chalcone backbone. This specific substitution pattern is crucial for its biological activities. The general structure can be represented as follows:

C6H5C(C=O)C6H4(OH)2\text{C}_6\text{H}_5\text{C}(\text{C}=O)\text{C}_6\text{H}_4(\text{OH})_2

Antioxidant Activity

DHC exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Various studies have demonstrated that DHC can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Key Findings:

  • Direct Scavenging : DHC has shown potent direct scavenging activity against free radicals, as evidenced by DPPH assays. Compounds bearing 3,4-dihydroxyl substituents exhibit higher antioxidant activity compared to their methoxyl counterparts .
  • Cellular Protection : In models of oxidative stress induced by H₂O₂, DHC demonstrated cytoprotective effects, mitigating cell injury through both direct radical scavenging and the activation of antioxidant pathways such as KEAP1/NRF2 .

Anti-Inflammatory Activity

DHC is noted for its anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory mediators.

Mechanisms:

  • Enzyme Inhibition : DHC derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical enzymes involved in inflammation .
  • Cytokine Modulation : Studies indicate that DHC can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

Research Evidence:

  • In a study evaluating the anti-inflammatory effects of rigid DHC derivatives, significant reductions in inflammation were observed in formalin-induced pain models .
  • Topical applications of DHC derivatives resulted in decreased swelling in animal models, demonstrating their potential for therapeutic use in inflammatory conditions .

Analgesic Activity

DHC has been investigated for its analgesic properties, showing promising results in pain management.

Experimental Results:

  • In formalin tests, DHC exhibited a maximum analgesic effect of 63.7% at a dosage of 37.5 mg/kg during the acute phase and up to 86.4% during the chronic phase of inflammation .
  • The compound's efficacy was also confirmed in hot plate tests, indicating its potential as a non-opioid analgesic agent .

Summary Table of Biological Activities

Activity Mechanism Key Findings
AntioxidantScavenging ROS; activating antioxidant pathwaysSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX and LOX; suppression of cytokinesReduced inflammation in animal models
AnalgesicModulation of pain pathwaysHigh efficacy in formalin and hot plate tests

Case Studies

  • Antioxidant Efficacy : A study highlighted that DHC analogues showed enhanced cytoprotection against oxidative stress-induced cell damage through both direct scavenging mechanisms and indirect pathways involving cellular signaling .
  • Inflammation Models : Research demonstrated that topical application of DHC derivatives significantly reduced ear swelling in mice subjected to arachidonic acid-induced inflammation, supporting its use as an anti-inflammatory agent .
  • Pain Management : A novel rigid DHC derivative was synthesized and evaluated for analgesic effects, showing significant pain relief comparable to standard analgesics in formalin-induced pain models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydroxychalcone and its derivatives in academic research?

  • Methodological Answer: this compound is synthesized via Claisen-Schmidt condensation, where substituted acetophenones and benzaldehydes react under basic conditions (e.g., KOH in methanol or aqueous NaOH). Microwave-assisted methods improve yields (65–85%) and reduce reaction times . Derivatives are often modified via O-methylation or O-acetylation to study structure-activity relationships. For example, O-methylation of this compound with dimethyl sulfate under alkaline conditions introduces methoxy groups, altering solubility and reactivity .

Q. Which spectroscopic and computational methods are recommended for characterizing this compound's structural and electronic properties?

  • Methodological Answer:

  • Spectroscopy: IR spectroscopy identifies functional groups (e.g., O–H stretches at 3200–3600 cm⁻¹ for hydroxyl groups). UV-Vis spectroscopy reveals π→π* transitions in the chalcone backbone (λmax ~300–400 nm) .
  • Computational: Density Functional Theory (DFT) calculates bond dissociation enthalpies (BDEs) and ionization potentials (IPs) to predict antioxidant mechanisms. Time-dependent DFT (TD-DFT) models electronic transitions, correlating with experimental UV-Vis data .

Q. What role does the catechol moiety (o-dihydroxy group) play in the biological activity of this compound?

  • Methodological Answer: The catechol group enhances radical scavenging via two mechanisms:

  • Hydrogen Atom Transfer (HAT): Direct donation of hydrogen atoms to radicals (gas phase, BDE ≈ 75–80 kcal/mol) .
  • Sequential Proton-Loss Electron Transfer (SPLET): Favored in polar solvents, where deprotonation precedes electron transfer (aqueous phase, proton dissociation enthalpy ≈ 10–15 kcal/mol) .
    Structural studies show the catechol moiety stabilizes radicals through resonance delocalization, critical for antioxidant and enzyme inhibition activities .

Advanced Research Questions

Q. How do solvent polarity and pH influence the radical scavenging mechanisms of this compound?

  • Methodological Answer: Solvent polarity shifts the dominant antioxidant mechanism:

  • Non-polar solvents (e.g., hexane): HAT dominates due to low dielectric constants, favoring direct hydrogen abstraction.
  • Polar solvents (e.g., water): SPLET prevails, with ionization potential (IP) and proton affinity dictating activity. Adjusting pH to ~7–9 enhances deprotonation, improving electron transfer efficiency .
    Experimental Design Tip: Compare scavenging activity in solvents of varying polarity (e.g., using the Reichardt polarity scale) and measure pH-dependent rate constants via stopped-flow spectroscopy.

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., antidepressant vs. enzyme inhibition)?

  • Methodological Answer: Discrepancies often arise from assay conditions or derivative structures. Strategies include:

  • Standardized Assays: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and enzyme sources (e.g., recombinant CDC25B phosphatases) .
  • Structure-Activity Correlation: Compare parent this compound with derivatives (e.g., methoxy-substituted analogs) to isolate functional group contributions .
  • Dose-Response Analysis: Validate IC50 values across multiple concentrations to rule out non-specific effects .

Q. How does hydroxylation patterning (e.g., 2′,4′ vs. 3,4 substitution) affect photophysical properties?

  • Methodological Answer: Hydroxylation modulates conjugation and excited-state dynamics:

  • This compound: The catechol group quenches fluorescence via intramolecular charge transfer (ICT), reducing quantum yield (Φfl ≈ 0.1) .
  • 2′,4′-Dihydroxychalcone: Extended conjugation increases absorption cross-section (ε ≈ 15,000 M⁻¹cm⁻¹ at 350 nm) but promotes cis-trans isomerization under UV light .
    Method: Use time-resolved fluorescence and transient absorption spectroscopy to map excited-state lifetimes and isomerization pathways.

Q. What computational approaches best predict the antioxidant efficacy of chalcone derivatives?

  • Methodological Answer:

  • DFT: Calculate O–H BDEs, IPs, and electron transfer enthalpies (ETE) to rank derivatives. Multi-reference methods (e.g., CASSCF/CASPT2) model diradical intermediates in photoisomerization .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict SPLET feasibility. Polarizable continuum models (PCM) approximate aqueous environments .
    Validation: Correlate computed parameters with experimental DPPH/ABTS assay results.

Q. How can researchers experimentally differentiate between HAT and SPLET mechanisms in antioxidant studies?

  • Methodological Answer:

  • Kinetic Isotope Effect (KIE): Compare reaction rates of this compound and its deuterated analog. KIE > 2 indicates HAT dominance .
  • pH Dependence: SPLET activity increases with pH due to deprotonation, while HAT is pH-insensitive.
  • Solvent Screening: Use H2O/D2O mixtures to probe proton-coupled electron transfer (PCET) .

Q. How should enzyme inhibition assays be designed to evaluate this compound's activity against targets like CDC25B phosphatase?

  • Methodological Answer:

  • Assay Conditions: Use recombinant CDC25B in Tris-HCl buffer (pH 7.4) with 1 mM DTT. Monitor para-nitrophenyl phosphate (pNPP) hydrolysis at 405 nm .
  • Controls: Include sodium orthovanadate (positive inhibitor) and solvent-only blanks.
  • Data Analysis: Calculate Ki values via Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+

InChI Key

HHKVOYUYPYZFHJ-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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